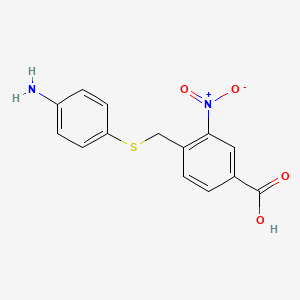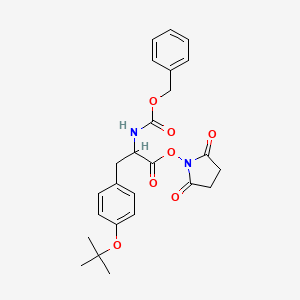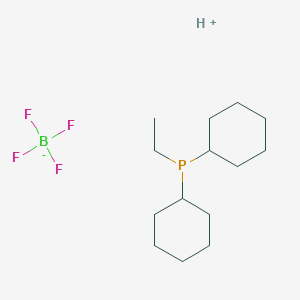
Dicyclohexylethylphosphine tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylethylphosphine tetrafluoroborate is a chemical compound with the molecular formula C14H28BF4P. It is a phosphine derivative that is often used in various chemical reactions and applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylethylphosphine tetrafluoroborate typically involves the reaction of dicyclohexylethylphosphine with tetrafluoroboric acid. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process can be summarized as follows:
Reactants: Dicyclohexylethylphosphine and tetrafluoroboric acid.
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile are commonly used.
Reaction Conditions: The reaction is typically performed at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylethylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Aplicaciones Científicas De Investigación
Dicyclohexylethylphosphine tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of dicyclohexylethylphosphine tetrafluoroborate involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in a variety of catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclohexylphosphine tetrafluoroborate
- Trihexyl(tetradecyl)phosphonium tetrafluoroborate
- Aminodifluorosulfinium tetrafluoroborate
Uniqueness
Dicyclohexylethylphosphine tetrafluoroborate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various chemical reactions. Its ability to form stable complexes with metal ions makes it particularly valuable in catalytic applications.
Propiedades
Fórmula molecular |
C14H28BF4P |
|---|---|
Peso molecular |
314.15 g/mol |
Nombre IUPAC |
dicyclohexyl(ethyl)phosphane;hydron;tetrafluoroborate |
InChI |
InChI=1S/C14H27P.BF4/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)5/h13-14H,2-12H2,1H3;/q;-1/p+1 |
Clave InChI |
FUAOOPLFSZKCMD-UHFFFAOYSA-O |
SMILES canónico |
[H+].[B-](F)(F)(F)F.CCP(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


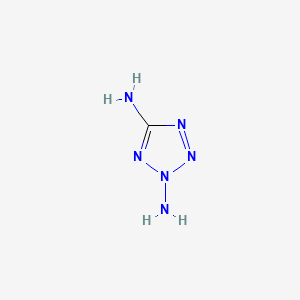
![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)
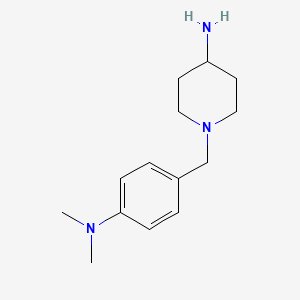
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
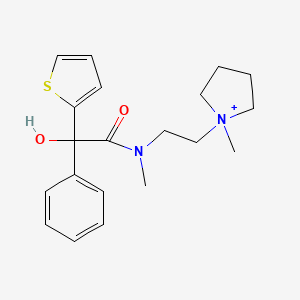
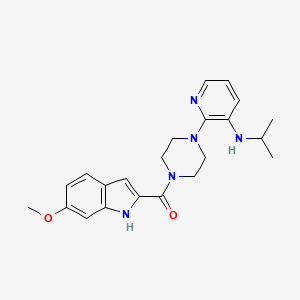

![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)

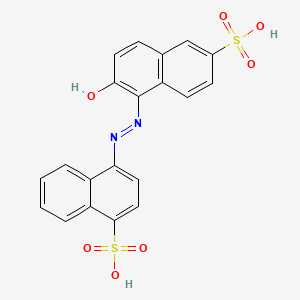
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
